1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
The compound 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic ethanone derivative featuring a 4-methylpiperidine moiety linked via a ketone to a pyridazine ring substituted with a pyridin-3-yl group and a sulfanyl bridge. Its molecular formula is C17H19N3O2S (molecular weight: 329.42 g/mol).
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-6-9-21(10-7-13)17(22)12-23-16-5-4-15(19-20-16)14-3-2-8-18-11-14/h2-5,8,11,13H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFASCJZJZERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent, given its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazine Core
(a) 1-(4-Methylpiperidin-1-yl)-2-{[6-(3,4,5-Trimethoxyphenyl)Pyridazin-3-yl]Sulfanyl}Ethan-1-one (941931-23-3)
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.52 g/mol
- Key Differences :
(b) 2-{[6-(4-Chlorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}-1-(Morpholin-4-yl)Ethan-1-one (G856-6446)
- Molecular Formula : C17H16ClN5O2S
- Molecular Weight : 389.86 g/mol
- Key Differences :
Heterocyclic Modifications
(a) 1-(Azepan-1-yl)-2-{[6-(Furan-2-yl)Pyridazin-3-yl]Sulfanyl}Ethan-1-one (872704-12-6)
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 317.4 g/mol
- Water Solubility: 46 µg/mL (pH 7.4), suggesting lower bioavailability compared to pyridine-containing analogs .
(b) 1-(Adamantan-1-yl)-2-{[5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Ethan-1-one (Compound 21)
Pharmacokinetic and Physicochemical Properties
Key Observations:
- The target compound’s pyridin-3-yl group balances aromaticity and solubility better than bulky adamantyl or lipophilic trifluoromethyl groups.
- 4-Methylpiperidine offers a compromise between flexibility and lipophilicity compared to morpholine or azepane.
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